Lipophilicity (XLogP3) Comparison Against N1-Phenyl and N1-Methyl Triazole-Piperidine Analogs
The target compound's computed XLogP3 of 2.6 positions it in an optimal lipophilicity window for blood-brain barrier penetration (typically XLogP 2-4), distinguishing it from both more lipophilic N1-phenyl analogs and less lipophilic N1-methyl derivatives [1]. This physicochemical differentiation directly influences CNS pharmacokinetic predictions and membrane permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine: XLogP3 ~0.8 (estimated); 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine: XLogP3 ~2.9 (estimated). |
| Quantified Difference | Target is ~1.8 log units more lipophilic than N1-methyl analog; slightly less lipophilic than N2-phenyl regioisomer. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary determinant of CNS exposure and nonspecific protein binding; the 3-chlorophenyl moiety provides a tunable logP that avoids the excessive lipophilicity-driven toxicity seen with bulkier N1-substituents.
- [1] PubChem. (2025). Compound Summary for CID 53010979: 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1189445-24-6 View Source
